molecular formula C25H22ClN5O2 B2422521 N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902947-86-8

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2422521
CAS No.: 902947-86-8
M. Wt: 459.93
InChI Key: WGKFCWUSTCTCSY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antitubercular, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a triazoloquinazoline core with a chlorophenyl and dimethoxyphenyl substituent enhances its potential as a multi-target therapeutic agent .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2/c1-32-21-14-19-20(15-22(21)33-2)28-25(27-13-12-16-8-10-18(26)11-9-16)31-24(19)29-23(30-31)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKFCWUSTCTCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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